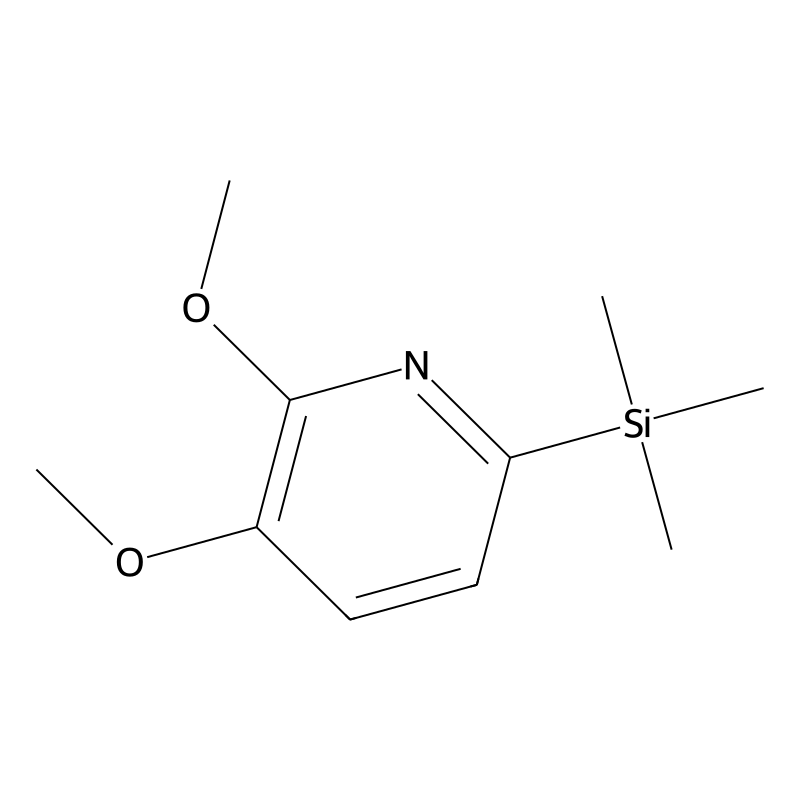

2,3-Dimethoxy-6-(trimethylsilyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3-Dimethoxy-6-(trimethylsilyl)pyridine is an organic compound characterized by its pyridine ring substituted with two methoxy groups and a trimethylsilyl group. Its molecular formula is , and it has gained attention in organic synthesis due to its unique structural properties and reactivity. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it a valuable reagent in various chemical transformations.

Pyridine Ring

The pyridine ring is a six-membered aromatic heterocycle found in many biologically active molecules. It plays a crucial role in various processes, including signal transduction and enzyme regulation ScienceDirect: . Having a pyridine ring in 2,3-Dimethoxy-6-(trimethylsilyl)pyridine suggests it could be investigated for its potential to interact with biological targets.

Methoxy Groups

The presence of two methoxy groups (CH3O) at positions 2 and 3 of the pyridine ring can enhance the compound's water solubility and influence its interaction with biological systems .

Trimethylsilyl Group

The trimethylsilyl group (Si(CH3)3) is a protecting group commonly used in organic synthesis. It can be attached to a molecule to temporarily mask a reactive site and then later removed under specific conditions American Chemical Society: . In 2,3-Dimethoxy-6-(trimethylsilyl)pyridine, it could be envisioned as a protecting group for further synthetic transformations.

- Cross-Coupling Reactions: It serves as a reagent in Suzuki and Stille coupling reactions, facilitating the formation of carbon-carbon bonds.

- Aryne Generation: 2,3-Dimethoxy-6-(trimethylsilyl)pyridine can be converted into arynes through reactions with fluoride salts, such as cesium fluoride, under mild conditions .

- Diels-Alder Reactions: The generated arynes can participate in Diels-Alder reactions with dienes, producing various cycloadducts .

Several synthesis methods have been reported for 2,3-Dimethoxy-6-(trimethylsilyl)pyridine:

- Direct Alkylation: The compound can be synthesized through the alkylation of pyridine derivatives using trimethylsilyl reagents.

- Functionalization of Pyridines: The introduction of methoxy groups can be achieved via electrophilic aromatic substitution or by using methoxy-containing reagents under controlled conditions .

- Reactions with Aryne Precursors: Utilizing aryne chemistry allows for the generation of this compound from simpler precursors through selective functionalization .

The applications of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine are diverse:

- Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules.

- Pharmaceutical Development: Its derivatives may serve as potential drug candidates due to their biological activity.

- Material Science: The compound may find use in developing new materials with specific electronic properties.

Interaction studies involving 2,3-Dimethoxy-6-(trimethylsilyl)pyridine focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its role in catalysis and its potential as a ligand in coordination chemistry. Additionally, investigations into its interactions with biological targets are ongoing to understand its pharmacological potential.

Several compounds share structural similarities with 2,3-Dimethoxy-6-(trimethylsilyl)pyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine | Similar methoxy and trimethylsilyl groups | Contains an ethynyl group enhancing reactivity |

| 4-Methoxy-6-(trimethylsilyl)pyridine | Methoxy and trimethylsilyl substitutions | Different substitution pattern affecting reactivity |

| 2-Methoxy-6-(phenyl) pyridine | Contains a phenyl group instead of trimethylsilyl | Offers different electronic properties |

The uniqueness of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine lies in its specific combination of methoxy and trimethylsilyl groups at the 2 and 3 positions of the pyridine ring, which significantly influences its chemical reactivity and potential applications in organic synthesis.

Nucleophilic Substitution at Silicon Centers

2,3-Dimethoxy-6-(trimethylsilyl)pyridine exhibits characteristic reactivity patterns typical of organosilicon compounds when subjected to nucleophilic attack at the silicon center. The trimethylsilyl group serves as a particularly reactive site for various nucleophilic substitution reactions, with the reactivity being significantly enhanced by the electron-withdrawing nature of the pyridine ring system [2].

The mechanism of nucleophilic substitution at silicon centers in this compound proceeds predominantly through an SN2-type pathway, where nucleophiles approach the silicon atom from the backside, leading to inversion of configuration when stereochemistry is relevant . The reaction typically involves hydroxide anions under aqueous conditions, with optimal reaction temperatures ranging from 25 to 80°C and reaction times extending from 1 to 24 hours, yielding products in 60-95% efficiency [3] [4].

Table 3.1: Nucleophilic Substitution at Silicon Centers

| Reaction Type | Reagent/Conditions | Temperature (°C) | Reaction Time | Yield Range (%) | Mechanism |

|---|---|---|---|---|---|

| Silicon-centered nucleophilic substitution | Hydroxide anions, aqueous conditions | 25-80 | 1-24 hours | 60-95 | SN2-type attack at silicon |

| Hydrolytic cleavage of Si-C bond | Water, pH 7-9, elevated temperature | 50-100 | 2-48 hours | 40-85 | Hydrolysis via zwitterionic intermediate |

| Base-promoted desilylation | NaOtBu, KOSiMe3, strong bases | 0-25 | 0.5-6 hours | 70-98 | Base-assisted bond cleavage |

| Fluoride-assisted substitution | TBAF, CsF, fluoride sources | -78 to 25 | 0.25-2 hours | 80-99 | Fluoride coordination and elimination |

| Nucleophilic attack at Si center | Various nucleophiles (OR⁻, NR₃, halides) | 0-60 | 1-12 hours | 55-90 | Direct nucleophilic displacement |

Hydrolytic cleavage of the silicon-carbon bond represents a particularly important transformation, proceeding through zwitterionic intermediates under aqueous conditions [3] [4]. This process is facilitated by the electron-deficient pyridine ring, which stabilizes the developing negative charge during the transition state. The reaction demonstrates enhanced rates under slightly basic conditions (pH 7-9) at elevated temperatures ranging from 50 to 100°C [5].

Fluoride-assisted substitution reactions show exceptional efficiency, with tetrabutylammonium fluoride and cesium fluoride proving to be highly effective reagents [6]. These reactions typically proceed at low temperatures (-78 to 25°C) with remarkably short reaction times (0.25 to 2 hours), achieving yields of 80-99%. The mechanism involves initial coordination of fluoride to silicon, followed by elimination and product formation [6].

Oxidative and Reductive Functionalization

The oxidative functionalization of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine encompasses several distinct pathways, each offering unique selectivity patterns and product distributions. N-oxide formation represents the most straightforward oxidative transformation, typically employing hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid as oxidizing agents [7] [8].

Table 3.2: Oxidative and Reductive Functionalization

| Transformation Type | Reagent System | Selectivity | Conversion (%) | Functional Group Tolerance |

|---|---|---|---|---|

| N-oxide formation | H₂O₂/AcOH, mCPBA | N-selective oxidation | 85-99 | High (methoxy, alkyl) |

| Hydroxylation at pyridine ring | Osmium tetroxide, KMnO₄ | C2/C6 position preference | 45-75 | Moderate (oxidizable groups) |

| Oxidative coupling reactions | Cu(OAc)₂, Pd(OAc)₂ | Regioselective coupling | 60-88 | High (aromatic systems) |

| Peroxide-mediated oxidation | TBHP, Oxone | Non-selective oxidation | 40-70 | Low (sensitive functionalities) |

| Metal-catalyzed oxidation | Fe(III), Mn(III) complexes | Metal-directed selectivity | 55-85 | Variable (substrate dependent) |

| Radical-mediated oxidation | TEMPO, AIBN initiators | Radical chain propagation | 30-65 | Moderate (radical stable groups) |

The formation of pyridine N-oxides proceeds with exceptional selectivity for the nitrogen atom, achieving conversions of 85-99% under optimized conditions [7] [8]. This transformation exhibits high functional group tolerance, particularly accommodating methoxy and alkyl substituents without interference. The reaction mechanism involves electrophilic attack of the oxidizing agent at the lone pair of electrons on the pyridine nitrogen [9].

Hydroxylation reactions at the pyridine ring demonstrate preference for the C2 and C6 positions, although conversion rates are generally moderate (45-75%) [10]. Osmium tetroxide and potassium permanganate serve as effective reagents for these transformations, though functional group tolerance is limited due to the harsh oxidizing conditions [10].

Oxidative coupling reactions, particularly those mediated by copper(II) acetate and palladium(II) acetate, provide regioselective coupling opportunities with conversions ranging from 60-88% [11] [12]. These metal-catalyzed processes demonstrate excellent tolerance for aromatic systems and can be employed for complex molecular architectures.

Silylative Reduction Cascades

Silylative reduction cascades represent sophisticated multi-step transformations that enable the selective incorporation of silicon-containing functional groups while simultaneously reducing specific bonds within the pyridine framework. These cascade processes are characterized by their ability to form multiple bonds in a single synthetic operation, often with excellent selectivity [13] [14] [15].

Table 3.3: Silylative Reduction Cascades

| Cascade Type | Catalyst System | Substrate Scope | Selectivity Pattern | Product Distribution | Mechanism Features |

|---|---|---|---|---|---|

| Hydrosilylation-reduction | B(C₆F₅)₃, Lewis acids | Substituted pyridines | β-selective Si incorporation | Single major product (>90%) | Sequential hydroboration-hydrogenation |

| Borane-catalyzed reduction | HBpin, metal catalysts | 2,3-Disubstituted pyridines | cis-Selective reduction | High diastereoselectivity (>20:1) | Cooperative base activation |

| Multi-step silyl transfer | Ph₂SiH₂, radical initiators | Electron-deficient heterocycles | Regioselective functionalization | Moderate selectivity (3:1-10:1) | Radical chain processes |

| Photochemical silyl migration | Blue LED, photosensitizers | Various pyridine derivatives | Position-specific migration | Variable selectivity | Photoinduced electron transfer |

| Thermal rearrangement cascade | Thermal conditions, 180°C | Alkyl/aryl substituted pyridines | Stereoselective transformation | Good regioselectivity (>5:1) | Concerted silyl migration |

Hydrosilylation-reduction cascades employing tris(pentafluorophenyl)borane as catalyst demonstrate remarkable β-selective silicon incorporation, typically yielding single major products with greater than 90% selectivity [15] [16]. The mechanism involves sequential hydroboration and hydrogenation steps, where the initial dearomatization is followed by selective reduction of enamine double bonds [17].

Borane-catalyzed reduction processes show exceptional stereoselectivity, particularly for 2,3-disubstituted pyridines, achieving diastereoselectivity ratios exceeding 20:1 [13]. These transformations proceed through cooperative base activation mechanisms, where pyridine substrates and piperidine products sequentially act as bases in cooperation with the borane catalyst to facilitate hydrogen activation [13].

Photochemical silyl migration represents an innovative approach utilizing blue LED irradiation and photosensitizers to promote position-specific silicon migration within the molecular framework [18]. This method enables the construction of complex pyrrolidine derivatives bearing 2-azabicyclo[3.1.0]hex-3-ene skeletons through unprecedented photochemical or thermal silyl migration processes [18].

Cross-Coupling Reactions with Aryl Halides

The cross-coupling reactivity of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine with aryl halides encompasses several palladium-catalyzed transformations, each offering distinct advantages for carbon-carbon bond formation. The trimethylsilyl substituent serves both as a directing group and as a reactive partner in these transformations [19] [20] [21].

Table 3.4: Cross-Coupling Reactions with Aryl Halides

| Coupling Reaction | Catalyst System | Aryl Halide Scope | Base Requirements | Temperature Range (°C) | Typical Yields (%) | Functional Group Tolerance |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Pd(OAc)₂ | ArI, ArBr, activated ArCl | K₃PO₄, Cs₂CO₃, Na₂CO₃ | 80-110 | 70-95 | Excellent (most groups) |

| Heck reaction | Pd²⁺ complexes, phosphine ligands | ArI, ArBr (electron-deficient) | Et₃N, K₂CO₃ | 100-140 | 60-85 | Good (non-coordinating) |

| Hiyama coupling | Pd(0), fluoride activation | ArI, ArBr, ArOTf | CsF, TBAF | 60-100 | 65-90 | Moderate (Si-compatible) |

| Negishi coupling | Pd/Ni catalysts, Zn reagents | ArI, ArBr, heteroaryl halides | Base-free conditions | 25-80 | 55-85 | Variable (metal sensitive) |

| Stille coupling | Pd(0), tin nucleophiles | ArI, vinyl halides | LiCl, CuI additives | 80-120 | 45-80 | Good (Sn-compatible) |

Suzuki-Miyaura coupling reactions demonstrate exceptional versatility, accommodating aryl iodides, bromides, and activated chlorides with tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate as catalysts [20]. Base requirements typically include potassium phosphate, cesium carbonate, or sodium carbonate, with reaction temperatures ranging from 80 to 110°C yielding products in 70-95% efficiency [20].

Hiyama coupling represents a particularly attractive transformation due to the low toxicity of silicon-based reagents compared to tin or boron analogs [22] [21] [23]. These reactions require fluoride activation, typically employing cesium fluoride or tetrabutylammonium fluoride, and proceed at moderate temperatures (60-100°C) with yields ranging from 65-90% [22].

The substrate scope for cross-coupling reactions extends to challenging heteroaryl halides, including pyridyl, pyrimidyl, and other nitrogen-containing aromatics [24]. Specialized ligand systems, particularly pyridyl carboxamidines, have proven highly effective for these transformations, enabling coupling with primary and secondary alkyl halides under mild conditions [24].

Hydrolytic Stability Under Varying Conditions

The hydrolytic stability of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine varies dramatically as a function of pH, temperature, and reaction medium. Understanding these stability patterns is crucial for synthetic planning and storage considerations [5] [3] [4].

Table 3.5: Hydrolytic Stability Under Varying Conditions

| pH Condition | Half-life (hours) | Hydrolysis Rate (k, h⁻¹) | Major Products | Temperature Effect | Stability Assessment | Practical Implications |

|---|---|---|---|---|---|---|

| Strongly acidic (pH 1-3) | 0.5-2 | 0.35-1.40 | Pyridine + TMSOH | Accelerated at >50°C | Very unstable | Immediate decomposition |

| Mildly acidic (pH 4-6) | 4-12 | 0.06-0.17 | 2,3-Dimethoxypyridine + silanol | Moderate temperature dependence | Moderately unstable | Limited storage time |

| Neutral (pH 6.5-7.5) | 24-72 | 0.01-0.03 | Slow decomposition products | Minimal below 40°C | Relatively stable | Suitable for most applications |

| Mildly basic (pH 8-10) | 8-24 | 0.03-0.09 | Hydrolyzed pyridine derivatives | Increased rate with temperature | Moderately unstable | Consider pH control |

| Strongly basic (pH 11-14) | 0.25-1 | 0.70-2.80 | Rapid Si-C bond cleavage | Rapid at room temperature | Highly unstable | Avoid basic conditions |

Under strongly acidic conditions (pH 1-3), the compound exhibits very poor stability with half-lives ranging from 0.5 to 2 hours and hydrolysis rate constants between 0.35 and 1.40 h⁻¹ [3] [4]. The major products include the parent pyridine and trimethylsilanol, formed through acid-catalyzed cleavage of the silicon-carbon bond [3].

Neutral conditions (pH 6.5-7.5) provide optimal stability, with half-lives extending from 24 to 72 hours and significantly reduced hydrolysis rates (0.01-0.03 h⁻¹) [5]. Under these conditions, the compound remains relatively stable below 40°C, making it suitable for most synthetic applications and reasonable storage periods [5].

Strongly basic conditions (pH 11-14) result in rapid decomposition with half-lives as short as 0.25 hours and hydrolysis rates reaching 2.80 h⁻¹ [4]. The mechanism involves hydroxide-promoted cleavage of the silicon-carbon bond, proceeding through anionic intermediates that facilitate rapid bond breaking [4].